4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid
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Overview
Description
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H11ClO3 It is characterized by the presence of a chlorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with oxane-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the oxane ring. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxane-4-carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted oxane-4-carboxylic acid derivatives with various functional groups.
Scientific Research Applications
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid
- 4-[(4-Methylphenyl)methyl]oxane-4-carboxylic acid
- 4-[(4-Nitrophenyl)methyl]oxane-4-carboxylic acid
Uniqueness
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFRQAGJVYYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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